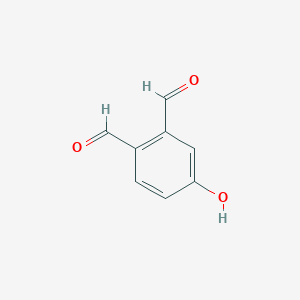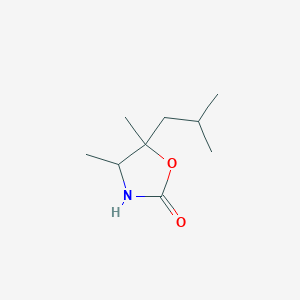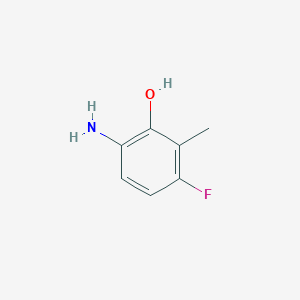![molecular formula C15H12O2 B12859100 4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)
4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C15H12O2 It is a derivative of biphenyl, featuring both an acetyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in ethanol and water at room temperature . Another method involves the crystallization of the compound from ethanol or acetone, followed by distillation under reduced or atmospheric pressure .
Industrial Production Methods
Industrial production of 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde often involves large-scale synthesis using similar methods as described above. The choice of solvents and catalysts may vary depending on the desired yield and purity of the final product. The compound is typically purified through crystallization and distillation processes.
Chemical Reactions Analysis
Types of Reactions
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4’-Acetyl[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Acetyl[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde can be compared with other biphenyl derivatives, such as:
4-Acetylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and reactivity.
4’-Iodoacetophenone: Contains an iodine atom, which can be used in further substitution reactions.
The presence of both an acetyl and an aldehyde group in 4’-Acetyl[1,1’-biphenyl]-2-carbaldehyde makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-acetylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O2/c1-11(17)12-6-8-13(9-7-12)15-5-3-2-4-14(15)10-16/h2-10H,1H3 |
InChI Key |
SLZFOKFDDKZCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


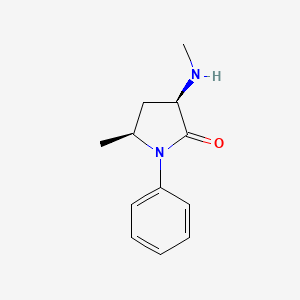
![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
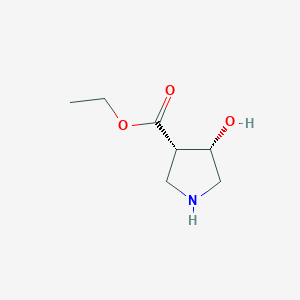

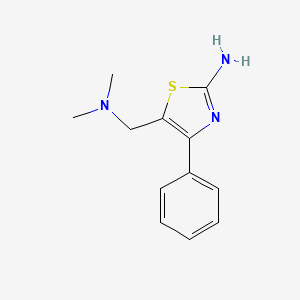


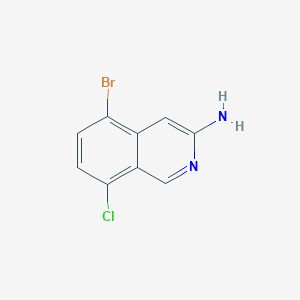

![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
